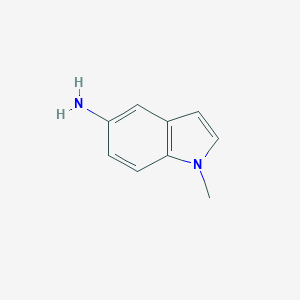

1-methyl-1H-indol-5-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methylindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTSGPCXPIFQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377760 | |

| Record name | 5-Amino-1-N-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102308-97-4 | |

| Record name | 1-Methyl-1H-indol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102308-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-N-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Methyl 1h Indol 5 Amine and Its Structural Analogues

Strategies for Direct Synthesis of the 1-Methyl-1H-indol-5-amine Core

The direct synthesis of the this compound scaffold primarily relies on the reduction of a nitroindole precursor, which can be methylated before or after the reduction of the nitro group.

Catalytic Hydrogenation Routes from Nitroindole Precursors

A prevalent and efficient method for the synthesis of this compound involves the catalytic hydrogenation of 1-methyl-5-nitroindole. vulcanchem.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. vulcanchem.comacs.org The process effectively reduces the nitro group to a primary amine, yielding the desired product. Alternative reducing agents such as ammonium (B1175870) formate (B1220265) can also be employed in conjunction with Pd/C. vulcanchem.com This method is valued for its mild reaction conditions, which help in preserving other functional groups within the molecule. vulcanchem.com

In some variations, the starting material is 5-nitroindole (B16589), which is first methylated at the indole (B1671886) nitrogen to form 1-methyl-5-nitroindole. vulcanchem.com This intermediate is then subjected to catalytic hydrogenation to produce this compound. vulcanchem.com A study demonstrated that using an iridium-based catalyst system, specifically [Ir(cod)Cl]2/1,10-phenanthroline, for the transfer hydrogenation of 1-methyl-5-nitroindole resulted in a high yield of 95%. rsc.org Another approach involves the reduction of the nitro group in 5-nitroindole to 5-aminoindole (B14826), which is then methylated.

| Precursor | Catalyst/Reagent | Product | Yield | Reference |

| 1-Methyl-5-nitroindole | H₂/Pd-C | This compound | - | vulcanchem.com |

| 1-Methyl-5-nitroindole | [Ir(cod)Cl]₂/1,10-phenanthroline | This compound | 95% | rsc.org |

| 5-Nitroindole | 1. Methyl iodide, NaH/DMF; 2. H₂/Pd-C | This compound | - | vulcanchem.com |

| 5-Nitroindole | 1. Pd/C, H₂; 2. Ethyl halides, K₂CO₃ | 1-Ethyl-1H-indol-5-amine | - | |

| 3-Bromo-1-methyl-5-nitro-1H-indole | Zn-dust, NH₄Cl | 3-Bromo-1-methyl-1H-indol-5-amine | 77% | google.com |

N-Methylation and Subsequent Reductive Approaches

An alternative strategy involves the initial reduction of 5-nitroindole to 5-aminoindole, followed by N-methylation. The reduction of 5-nitroindole is a common step and can be achieved through catalytic hydrogenation. nbinno.com The subsequent N-alkylation of the resulting 5-aminoindole with an alkyl halide, such as an ethyl halide, under basic conditions affords the N-alkylated product.

Reductive amination represents another versatile approach. This one-pot reaction can form substituted amines from aldehydes or ketones. mdpi.com For instance, the synthesis of ethyl[(1-ethyl-1H-indol-5-yl)methyl]amine involves reductive amination with ethylamine. The Leuckart reaction is a specific method for the reductive amination of aldehydes and ketones, offering a one-pot synthesis of amines. mdpi.com

Evaluation of Stereoselective Synthetic Pathways

The stereoselective synthesis of indole derivatives is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. One-pot multicomponent reactions, such as the [3+2] cycloaddition, have been developed to create complex spirooxindole derivatives with high stereoselectivity. nih.govacs.org This method involves the in-situ generation of azomethine ylides from isatin (B1672199) and a secondary amino acid, which then react with a dipolarophile. nih.govacs.org

Another approach involves the diastereoselective addition of an allylic indium intermediate to a chiral o-bromophenyl sulfinyl imine. researchgate.netacs.org The resulting homoallylic amine can then undergo intramolecular N-arylation to form various benzo-fused heterocyclic structures. researchgate.netacs.org These methods, while not directly applied to the synthesis of the unsubstituted this compound, are indicative of the advanced strategies available for creating chiral analogues.

Functionalization and Derivatization Techniques at the Amine Moiety

The primary amine group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Amidation and Alkylation Reactions

Amidation, the formation of an amide bond, is a common derivatization strategy. This can be achieved by reacting the amine with a carboxylic acid or its activated derivative, such as an acyl chloride. organic-chemistry.org For example, the synthesis of 1-methyl-N-(pyridin-4-yl)-1H-indole-5-carboxamide involves coupling this compound with pyridine-4-carbonyl chloride. vulcanchem.com Boron-based reagents like B(OCH₂CF₃)₃ can also mediate the direct amidation of carboxylic acids and amines. acs.org

Alkylation of the amine group can introduce various substituents. Reductive amination provides a controlled method for mono-alkylation, avoiding the common issue of over-alkylation seen with direct alkylation using alkyl halides.

| Reaction Type | Reagents | Product Type | Reference |

| Amidation | Pyridine-4-carbonyl chloride, EDCI/HOBt | Carboxamide | vulcanchem.com |

| Amidation | Carboxylic acid, B(OCH₂CF₃)₃ | Amide | acs.org |

| Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Substituted Amine |

Buchwald-Hartwig and Suzuki Coupling Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide. researchgate.netsnnu.edu.cn This reaction has been employed in the synthesis of complex indole derivatives. For instance, the coupling of 1-(2-cyclohexylethyl)-1H-indol-5-amine with 4-bromo-2-chloropyridine (B124038) was achieved using a palladium catalyst with BINAP as the ligand. acs.org The reaction is known for its broad substrate scope and mild conditions. snnu.edu.cn

The Suzuki coupling reaction, another palladium-catalyzed process, is used to form carbon-carbon bonds between an organoboron compound and an organohalide. nih.gov This reaction has been utilized in the synthesis of indole derivatives, such as the coupling of a bromo-indole with phenylboronic acid. acs.orggoogle.com The choice of catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and base is crucial for the success of the reaction. acs.orgnih.gov

| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |

| Buchwald-Hartwig Amination | 1-(2-Cyclohexylethyl)-1H-indol-5-amine, 4-Bromo-2-chloropyridine | Pd(dba)₂, BINAP, NaOtBu | Arylated Amine | acs.org |

| Suzuki Coupling | 3-Bromo-1-methyl-1H-indol-5-amine derivative, Phenylboronic acid | Pd(PPh₃)₂Cl₂ | Phenylated Indole | google.com |

| Suzuki Coupling | 4-Bromo-2-chloro-1-nitrobenzene derivative, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biphenyl derivative | acs.org |

Multi-Component Reactions for Complex Adducts, e.g., Ugi-4CR

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, efficient step. The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce α-acylamino carboxamide derivatives. mdpi.comacs.orgresearchgate.net While a specific Ugi-4CR employing this compound as the amine component is not extensively documented in readily available literature, the reaction's versatility with other indole-based amines suggests its potential applicability.

The general mechanism of the Ugi-4CR involves the initial formation of a Schiff base from the amine and carbonyl compound, which is then protonated. Nucleophilic attack by the isocyanide, followed by reaction with the carboxylate anion and a subsequent Mumm rearrangement, yields the final product. mdpi.com The reactivity of the amino group on the indole scaffold makes it a suitable candidate for this transformation. For instance, Ugi reactions have been successfully performed with various amino acids, including tryptophan, to generate complex polycyclic indole derivatives. nih.gov

A hypothetical Ugi-4CR involving this compound could proceed as outlined in the following table, which illustrates the potential for generating diverse molecular scaffolds by varying the other three components.

Table 1: Hypothetical Ugi-4CR with this compound

| Aldehyde/Ketone | Isocyanide | Carboxylic Acid | Potential Product Structure |

| Formaldehyde | Benzyl isocyanide | Acetic acid | N-acetyl-N-(1-methyl-1H-indol-5-yl)glycyl-N-benzylamide |

| Acetone | tert-Butyl isocyanide | Benzoic acid | N-benzoyl-N-(1-methyl-1H-indol-5-yl)alanyl-N-tert-butylamide |

| Benzaldehyde | Cyclohexyl isocyanide | Propionic acid | N-propionyl-N-(1-methyl-1H-indol-5-yl)phenylglycyl-N-cyclohexylamide |

The successful application of the Ugi reaction with other indole derivatives, such as indole-3-carboxaldehydes and N-methylindole, further supports the feasibility of this approach for creating complex adducts of this compound. erciyes.edu.trbenthamdirect.com These reactions highlight the robustness of the indole scaffold in MCRs, paving the way for the synthesis of novel compound libraries based on the this compound core.

Synthesis of Related Indole-Amine Scaffolds

The synthetic strategies for producing structural analogues of this compound are diverse, encompassing the preparation of aminomethyl, aminopropyl, and fused heterocyclic derivatives.

Strategies for 5-(Aminomethyl)indole Derivatives

The synthesis of 5-(aminomethyl)indole derivatives, which are structural isomers of C-alkylated this compound, often involves the reduction of a nitrile or a related functional group at the 5-position of the indole ring. For example, the synthesis of N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides starts from 1H-indol-5-amine, a close analogue of the target compound. iosrjournals.org This highlights the utility of the amino group at the 5-position as a handle for further functionalization.

A common route to 5-(aminomethyl)indoles involves the introduction of a protected aminomethyl group. For instance, (2,3-dihydro-1H-indol-5-ylmethyl)amine has been synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione through simultaneous deprotection of the phthalimide (B116566) and acetyl groups. While this example starts with an indoline (B122111) core, similar strategies can be envisioned for the indole scaffold.

Synthesis of Substituted Indole-5-aminopropyl Derivatives

The synthesis of indole-5-aminopropyl derivatives can be achieved through various routes. One common method involves the nucleophilic substitution of a suitable leaving group on a propyl chain attached to the indole nitrogen. For example, 1-(3-(pyrrolidin-1-yl)propyl)-1H-indole has been synthesized, demonstrating the feasibility of introducing an aminopropyl side chain at the N-1 position.

Another approach involves the modification of a pre-existing side chain at the 5-position. For instance, the synthesis of certain indole derivatives involves the reaction of 5-nitro-1H-indole with 1,3-dibromopropane, followed by further transformations to introduce the amino group.

Development of Indole-Fused Heterocyclic Systems

The indole nucleus serves as a versatile platform for the construction of fused heterocyclic systems. Several methodologies have been developed to synthesize pyrimido[4,5-b]indoles, which are of significant interest in medicinal chemistry. One approach involves the intermolecular annulation of substituted indoles. For example, a four-component reaction of indole-3-carboxaldehydes, benzaldehydes, and ammonium iodide has been used to prepare 2-aryl-9H-pyrimido[4,5-b]indoles. acs.org This strategy involves the formation of the pyrimidine (B1678525) ring onto the indole scaffold.

Another strategy involves the cyclocondensation of a 5-aminoindole derivative with a suitable dielectrophile. For instance, the synthesis of substituted pyrimido[5,4-b]indoles has been achieved starting from 2-aminobenzonitrile, which is cyclized to an aminoindole intermediate that then undergoes further reactions to form the fused pyrimidine ring. acs.org These methods showcase the potential of using this compound as a key building block for the synthesis of more complex, fused heterocyclic structures. A modified Friedländer approach has also been reported for the synthesis of the pyrimido[4,5-b]indole core.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indoles and their derivatives to minimize environmental impact and improve efficiency. Key green approaches include the use of microwave irradiation and ionic liquids.

Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields in various indole syntheses. cem.com For example, the synthesis of substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones was successfully carried out using microwave irradiation. nih.gov This technology has also been applied to the palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, resulting in excellent yields and high regioselectivity in shorter reaction times compared to conventional heating. mdpi.com The synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-amino acid-derived enamines also showed significantly improved yields under microwave irradiation. mdpi.com While a specific microwave-assisted synthesis of this compound is not detailed, these examples strongly suggest its potential for optimizing the standard reduction of 1-methyl-5-nitro-1H-indole or other synthetic routes.

Ionic liquids are another cornerstone of green chemistry, often serving as both solvent and catalyst. Their low volatility and tunability make them attractive alternatives to traditional organic solvents. The N-substitution of indoles has been effectively performed in the basic ionic liquid 1-methyl-3-butylimidazolium hydroxide, which acts as both a catalyst and a solvent, leading to high yields of N-substituted indoles. clockss.org Furthermore, task-specific ionic liquids have been used for the efficient preparation of 3-substituted indoles via Michael addition. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The use of ionic liquids in the synthesis of isoxazolyl dihydro-1H-indol-4(5H)-ones has also been reported as a mild, efficient, and eco-friendly protocol. These examples demonstrate the potential of ionic liquids to provide a greener synthetic route to this compound and its derivatives.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Indole Derivatives

| Reaction Type | Conventional Method | Green Alternative | Advantages of Green Method |

| N-Alkylation of Indole | Sodium amide in liquid ammonia, then methyl iodide | Basic ionic liquid [bmim][OH] | Higher yield, regioselective, environmentally benign |

| Synthesis of 3-Substituted Indoles | Various catalysts and organic solvents | Cellulose Sulfuric Acid (CSA) catalyst, solvent-free | Reusable catalyst, green route |

| Synthesis of Indole-3-propanamides | Traditional multi-step synthesis | Green catalyst choline (B1196258) chloride/urea | Simple operation, reduced reaction time |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 Methyl 1h Indol 5 Amine

Reactivity of the Arylamine Functionality

Nucleophilic Reactivity

The primary amine group (-NH2) on the indole (B1671886) ring possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. vulcanchem.com This allows it to readily participate in a variety of chemical transformations by attacking electron-deficient centers.

Key reactions involving the nucleophilic amine include:

Acylation: The amine can react with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is fundamental for introducing new functional groups and building more complex molecular architectures. vulcanchem.com

Alkylation: The amine can undergo alkylation, although controlling the degree of substitution (mono-, di-, or tri-alkylation) can be challenging.

Condensation Reactions: It can react with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases) through a condensation mechanism. smolecule.com These imines can be further reduced to secondary amines.

Multicomponent Reactions: The related compound, 1H-indol-5-amine, is known to participate in three-component reactions. For example, it reacts with aromatic aldehydes and a 1,3-dicarbonyl compound in a catalyst-free process to yield complex heterocyclic systems like pyrrolo[3,2-f]quinolines. medchemexpress.comrsc.org It is anticipated that 1-methyl-1H-indol-5-amine would exhibit similar reactivity in such one-pot syntheses.

Electrophilic Aromatic Substitution on the Indole Ring

The indole ring is an electron-rich aromatic system, making it inherently susceptible to electrophilic aromatic substitution (EAS). ambeed.com The reaction proceeds via a two-step mechanism where the aromatic ring first attacks an electrophile (E+) in a rate-determining step that disrupts aromaticity, followed by a rapid deprotonation to restore the aromatic system. masterorganicchemistry.com

The reactivity and regioselectivity of EAS on this compound are governed by the combined influence of the N-methyl group and the C-5 amino group.

Activating Nature: Both the indole nitrogen and the 5-amino group are strong electron-donating groups, which activate the ring towards electrophilic attack, making the reactions faster than with benzene (B151609). masterorganicchemistry.com

Directing Effects: The indole nucleus typically directs electrophiles to the C-3 position. However, in this compound, the powerful activating and ortho-, para-directing 5-amino group strongly influences the position of substitution. Therefore, electrophilic attack is expected to occur at the positions ortho to the amine, namely C-4 and C-6.

Vilsmeier-Haack Reaction: This specific type of EAS is used to introduce a formyl group onto an aromatic ring. On related 5-nitro-1H-indole systems, the Vilsmeier-Haack reaction has been successfully employed to generate the corresponding carbaldehyde, which serves as a key intermediate for further elaboration. A similar transformation would be expected for this compound, likely resulting in formylation at the C-4 or C-6 position.

Role as a Chemical Building Block and Intermediate

Due to its versatile reactivity, this compound serves as a valuable scaffold and intermediate in organic synthesis. ambeed.comambeed.com It is a common starting point for the construction of more complex molecules, particularly fused heterocyclic systems with potential biological activity.

Precursor in Heterocyclic System Synthesis

The bifunctional nature of this compound allows it to be used in cyclization reactions to create polycyclic structures. It has been employed as a key precursor for various heterocyclic frameworks. For instance, the synthesis of certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives, which involves the construction of a pyrimidine (B1678525) ring fused to another pyrimidine, can utilize substituted indoles as starting materials. rsc.org The amino group provides a reactive handle for annulation reactions, where an additional ring is fused onto the indole core.

| Starting Material | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 1H-Indol-5-amine | Three-component reaction with aldehydes and dicarbonyls | Pyrrolo[3,2-f]quinoline | rsc.org |

| Ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate | Reaction with thiourea | 1H-Indolyl-dihydropyrimido[4,5-d]pyrimidinone | rsc.org |

The table above shows examples of complex heterocyclic systems synthesized from indole precursors, illustrating the utility of the indole amine scaffold.

Reactivity with Specific Reagents

Phenyliodine(III) diacetate (PIDA): PIDA is a mild hypervalent iodine(III) oxidant that facilitates a range of transformations, including oxidative C-N bond formation. mdpi.comhbni.ac.in In reactions with indoles, PIDA can act as an electrophile, attacking the electron-rich C-3 position to form a 3-acetoxy-substituted indole intermediate. mdpi.com Alternatively, it can oxidize amine functionalities. PIDA is known to mediate intramolecular C(sp2)-H amidation to form benzimidazoles and intermolecular dehydrogenative annulation reactions. hbni.ac.in While specific studies on its reaction with this compound are not detailed, it is plausible that PIDA could mediate either electrophilic attack on the indole ring or oxidative coupling involving the 5-amino group, leading to dimerization or intramolecular cyclization depending on the substrate and conditions.

Chloroacetic acid: The reaction of N-substituted hydroxy indoles with monochloroacetic acid has been shown to afford the corresponding indole acetic acid derivatives. arkat-usa.org In the case of this compound, the nucleophilic amino group is expected to react with chloroacetic acid in an N-alkylation reaction. This would result in the formation of 2-((1-methyl-1H-indol-5-yl)amino)acetic acid, a transformation that attaches a carboxymethyl group to the amine nitrogen.

Reaction Kinetics and Thermodynamic Considerations of Key Transformations

Detailed kinetic and thermodynamic studies specifically for the key transformations of this compound are not widely published. However, the energetic principles can be inferred from general mechanistic studies of related reactions.

Reaction Kinetics: For electrophilic aromatic substitution (EAS), the initial attack of the electrophile on the aromatic π-system is the slow, rate-determining step. masterorganicchemistry.com This is because this step involves the disruption of the energetically favorable aromatic system to form a non-aromatic carbocation intermediate (the σ-complex). The presence of two strong electron-donating groups (the N-methyl indole system and the 5-amino group) stabilizes this cationic intermediate through resonance, thereby lowering the activation energy and increasing the reaction rate compared to less activated aromatic rings.

Mechanistic Investigations of Derivatization Reactions

The derivatization of this compound is a process governed by the interplay of its distinct reactive sites: the nucleophilic 5-amino group and the electron-rich indole ring. The indole system is a π-excessive heterocycle, making it prone to electrophilic substitution, with the C-3 position being the most favored site of attack. ekb.egresearchgate.net This preference is due to the ability of the nitrogen atom's lone pair to stabilize the positive charge in the transition state intermediate (the sigma complex or arenium ion) without disrupting the aromaticity of the benzene ring. ekb.eg Concurrently, the exocyclic amino group at the C-5 position offers a site for reactions typical of aromatic amines, such as acylation and alkylation.

Mechanistic investigations into these derivatization reactions focus on understanding the pathways, intermediates, and the factors that control regioselectivity. These factors include the nature of the electrophile, the reaction conditions (temperature, solvent, catalyst), and the potential for kinetic versus thermodynamic control. libretexts.orgwikipedia.org

Electrophilic Aromatic Substitution: The Vilsmeier-Haack Reaction

A key derivatization is the formylation of the indole nucleus, commonly achieved through the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) at the C-3 position and serves as a prime example of electrophilic aromatic substitution on the this compound scaffold.

The mechanism proceeds in two main stages:

Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted formamide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.org

Electrophilic Attack and Hydrolysis: The electron-rich C-3 position of this compound attacks the Vilsmeier reagent. This step is the classic electrophilic aromatic substitution, leading to the formation of a resonance-stabilized cationic intermediate (a sigma complex). Subsequent loss of a proton restores the aromaticity of the indole ring, yielding an iminium salt intermediate. This salt is then hydrolyzed during aqueous workup to furnish the final 3-formyl derivative. ekb.egwikipedia.org A proposed mechanism for the Vilsmeier-Haack formylation of an indole ring is detailed in scientific literature. ekb.egarkat-usa.org

The reaction is highly regioselective for the C-3 position due to the superior stability of the resulting transition state compared to an attack at any other position on the ring. ekb.eg

Acylation Reactions: Competing N-Acylation and C-Acylation

Acylation of this compound can occur at two primary locations: the nitrogen of the 5-amino group (N-acylation) or the C-3 position of the indole ring (C-acylation, a Friedel-Crafts type reaction). The outcome is often dictated by the choice of acylating agent and reaction conditions, illustrating the principles of kinetic and thermodynamic control. libretexts.orglibretexts.org

N-Acylation (Kinetic Control): The amino group at C-5 is a potent nucleophile. Under mild conditions, using reactive acylating agents like acyl chlorides or anhydrides, the reaction often proceeds rapidly at this site. ntu.edu.sgdicp.ac.cn This pathway generally has a lower activation energy and is considered the kinetically controlled product. The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

C-Acylation (Thermodynamic Control): For acylation to occur at the C-3 position, a Lewis acid catalyst (e.g., AlCl₃) is typically required to generate a highly reactive acylium ion (RCO⁺). numberanalytics.comchemistrystudent.com The acylium ion then acts as the electrophile in a Friedel-Crafts acylation reaction. The mechanism involves the formation of the acylium ion, its attack on the C-3 position to form a sigma complex, and subsequent deprotonation to yield the 3-acylindole. numberanalytics.com This pathway may require more forcing conditions (higher temperatures) to overcome a higher activation energy barrier but can lead to a more stable product, characteristic of thermodynamic control. wikipedia.orglibretexts.org

The interplay between these two pathways is a critical consideration in synthesis design. Protecting the 5-amino group is a common strategy to ensure that acylation occurs selectively at the C-3 position.

Below is a table summarizing the mechanistic aspects of these key derivatization reactions.

| Reaction Type | Reagents | Reactive Site | Key Intermediate(s) | Driving Force / Control |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C-3 | Vilsmeier Reagent (Chloroiminium ion), Sigma Complex, Iminium Salt | Electrophilicity of Vilsmeier reagent; Stability of transition state |

| N-Acylation | Acyl Chloride, Base | 5-NH₂ | Tetrahedral Intermediate | Nucleophilicity of the amino group; Kinetic Control |

| Friedel-Crafts C-Acylation | Acyl Chloride, Lewis Acid (e.g., AlCl₃) | C-3 | Acylium Ion, Sigma Complex (Arenium Ion) | Formation of highly reactive acylium ion; Thermodynamic Control |

This interactive table provides a summary of mechanistic details for the derivatization of this compound.

Detailed research findings from computational studies, such as Density Functional Theory (DFT), on related indole systems help to quantify the reactivity and stability of intermediates and transition states. internationaljournalssrg.org These studies can calculate parameters like heats of formation and frontier molecular orbital energies (HOMO-LUMO gaps) to predict the most likely reaction pathways, confirming the observed regioselectivity in electrophilic substitutions. For instance, the lower energy of the transition state for electrophilic attack at C-3 compared to C-2 provides a quantitative basis for the observed product distribution. ekb.eg

Advanced Spectroscopic and Analytical Characterization of 1 Methyl 1h Indol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and nitrogen atoms within a molecule.

High-Resolution ¹H NMR Spectroscopy for Structural Elucidation

High-resolution ¹H NMR spectroscopy for 1-methyl-1H-indol-5-amine allows for the identification and assignment of each proton in the molecule. The spectrum provides information based on chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J), which reveal the connectivity of adjacent protons.

For this compound, the expected signals include those from the N-methyl group, the amine (NH₂) group, and the five protons on the indole (B1671886) ring system. The N-methyl group typically appears as a sharp singlet in the aliphatic region. The protons on the pyrrole (B145914) ring (H-2 and H-3) and the benzene (B151609) ring (H-4, H-6, and H-7) exhibit characteristic chemical shifts and coupling patterns that confirm the substitution pattern. For instance, protons on the benzene portion of the indole ring typically resonate in the 6.5-7.5 ppm range. The amine protons often appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on general indole chemistry and data from analogous compounds. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N1-CH₃ | 3.7 - 3.9 | Singlet (s) |

| H-2 | 7.0 - 7.2 | Doublet (d) |

| H-3 | 6.3 - 6.5 | Doublet (d) |

| H-4 | 7.1 - 7.3 | Doublet (d) |

| H-6 | 6.7 - 6.9 | Doublet of doublets (dd) |

| H-7 | 6.9 - 7.1 | Doublet (d) |

| 5-NH₂ | 3.5 - 4.5 | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal, revealing the total number of carbon environments. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp²) and its electronic environment (e.g., attachment to nitrogen). The indole ring itself contains eight carbon atoms, and the N-methyl group adds a ninth, all of which are expected to be unique and thus produce nine distinct signals in the ¹³C NMR spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N1-CH₃ | 32 - 34 |

| C-2 | 128 - 130 |

| C-3 | 100 - 102 |

| C-3a | 128 - 130 |

| C-4 | 110 - 112 |

| C-5 | 140 - 142 |

| C-6 | 111 - 113 |

| C-7 | 105 - 107 |

| C-7a | 131 - 133 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of indole derivatives by revealing correlations between different nuclei. core.ac.uk

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. science.gov For this compound, COSY would show correlations between H-2 and H-3 on the pyrrole ring, and among the adjacent aromatic protons H-6 and H-7, and H-6 and H-4.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). princeton.edu This technique is essential for definitively assigning the signals of protonated carbons in the ¹³C spectrum, such as linking the H-2 signal to the C-2 signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. princeton.edu This is particularly powerful for connecting different parts of the molecule. For example, HMBC would show correlations from the N-methyl protons to the C-2 and C-7a carbons, confirming the position of the methyl group. It would also be critical for linking the protons to the quaternary (non-protonated) carbons like C-3a, C-5, and C-7a. nih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : This experiment reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. nih.gov It is especially useful for determining stereochemistry and conformation. In a derivative of this compound, ROESY could confirm the spatial proximity of substituents to nearby ring protons.

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR for Nitrogen Environments

While less common than ¹H and ¹³C NMR, nitrogen NMR (specifically of the ¹⁵N isotope) can provide valuable information about the two distinct nitrogen environments in this compound: the pyrrole-type nitrogen of the N-methylated indole ring and the aniline-type nitrogen of the 5-amino group. The chemical shifts of these nitrogen atoms are highly sensitive to their electronic state and local environment. For instance, distinguishing between N-alkylated isomers of nitrogen-containing heterocycles, such as indazoles, has been demonstrated using ¹⁵N NMR, highlighting its utility in providing definitive structural data where other NMR techniques might be ambiguous. jmchemsci.com Long-range ¹H-¹⁵N correlation experiments, similar to HMBC, can be used to assign the nitrogen signals. science.gov

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of a synthesized compound by measuring its mass with very high precision (typically to within 5 ppm). researchgate.netchrom-china.com For this compound, the molecular formula is C₉H₁₀N₂. HRMS analysis would be expected to yield a mass measurement that corresponds to the theoretical exact mass of the protonated molecule, [M+H]⁺. This precise measurement allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Table 3: Theoretical Exact Mass for this compound

| Ion | Molecular Formula | Theoretical Exact Mass (Da) |

| [M+H]⁺ | [C₉H₁₁N₂]⁺ | 147.0917 |

Fragmentation Pathways and Structural Confirmation

Mass spectrometry is a powerful tool for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon ionization. In the analysis of this compound and its derivatives, characteristic fragmentation pathways provide definitive structural confirmation. For instance, in the mass spectrum of a derivative, 1-methyl-N-(pyridin-4-yl)-1H-indole-5-carboxamide, a molecular ion peak at m/z 251.28 [M+H]⁺ is observed. A consistent fragmentation pattern is the loss of the pyridine (B92270) moiety, resulting in a mass difference (Δ m/z) of 79. vulcanchem.com Similarly, for (2,3-dihydro-1H-indol-5-ylmethyl)amine, a related indoline (B122111) derivative, the mass spectrum shows a molecular ion peak at m/z 148, with a significant fragment at m/z 132 corresponding to the loss of the amino group (M⁺ − NH₂). mdpi.com

The fragmentation of tryptamine (B22526) derivatives, which share the core indole structure, often involves common pathways that are useful for classification and identification. squarespace.com Studies on ketamine analogues, which also feature a cyclic amine structure, have detailed fragmentation pathways such as α-cleavage of carbon bonds and subsequent loss of small neutral molecules like carbon monoxide (CO). mdpi.com These established patterns of fragmentation are crucial for the rapid screening and structural identification of new indole derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule.

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups of this compound and its derivatives. The presence of an amine group is typically confirmed by N-H stretching vibrations. For example, in (2,3-dihydro-1H-indol-5-ylmethyl)amine, characteristic NH₂ and NH stretching bands are observed at 3359, 3282, and 3012 cm⁻¹. mdpi.com In a related indole derivative, N-H stretching is identified at approximately 3400 cm⁻¹. For aromatic compounds, C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. scialert.net

The indole ring itself gives rise to several characteristic absorptions. Aromatic C=C bond stretching vibrations are typically observed around 1600 cm⁻¹. The C-N stretching absorption is generally found in the region of 1382–1266 cm⁻¹. In a derivative of 1-methyl-1H-indole, the methyl group attached to the nitrogen is also identifiable. ijcrt.org The interpretation of these spectra allows for a detailed confirmation of the molecular structure.

Table 1: Characteristic FT-IR Absorption Bands for Indole Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amine) | Stretch | ~3400 | |

| C-H (Aromatic) | Stretch | 3100-3000 | scialert.net |

| C=C (Aromatic) | Stretch | ~1600 |

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the analysis of indole derivatives, FT-Raman spectra can help to confirm the assignments made from FT-IR data. For example, in an indeno quinoxaline (B1680401) derivative, C-H stretching vibrations for the heteroaromatic ring were observed in both FT-IR (3063 and 3038 cm⁻¹) and FT-Raman (3064 and 3037 cm⁻¹) spectra. scialert.net Similarly, C-C stretching modes have been identified in both FT-IR and FT-Raman spectra of related compounds. scialert.net The combination of both FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule, aiding in a robust structural elucidation. worldscientific.comopenaccesspub.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule, providing insights into its conjugation system. The indole nucleus of this compound contains a conjugated π-electron system, which gives rise to characteristic absorption bands. Typically, indole derivatives exhibit π→π* transitions. ijcrt.org For instance, a derivative, 1-methyl-N-(pyridin-4-yl)-1H-indole-5-carboxamide, shows a maximum absorption (λₘₐₓ) at approximately 280 nm, which is attributed to indole π→π* transitions. vulcanchem.com

The electronic transitions observed in the UV-Vis spectrum, such as n→π* and π→π*, occur in the region above 200 nm, which is accessible to standard spectrophotometers. adcmastuana.org The position and intensity of these absorption bands can be influenced by the substituents on the indole ring. The analysis of these electronic transitions helps to understand the electronic properties and stability of the compound. ijcrt.org

Table 2: Typical UV-Visible Absorption for Indole Derivatives

| Transition Type | Typical Wavelength Range (nm) | Associated Structural Feature | Reference |

|---|---|---|---|

| π→π* | ~280 | Indole conjugated system | vulcanchem.com |

Chromatographic Purity Assessment (HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of synthesized compounds. For derivatives of this compound, Reverse-Phase HPLC (RP-HPLC) is a common method for purity determination. For example, the purity of 1-methyl-N-(pyridin-4-yl)-1H-indole-5-carboxamide was assessed via HPLC using a C18 column with an acetonitrile/water gradient, typically showing >98% purity. vulcanchem.com Similarly, for 1-ethyl-1H-indol-5-amine, HPLC-DAD is used to confirm >98% purity at a wavelength of 254 nm. GC-MS can also be employed to detect any volatile impurities, such as residual solvents. The development of a validated RP-HPLC method is crucial for quality control and stability studies of these compounds. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to validate its empirical formula. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. For a newly synthesized derivative, (2,3-dihydro-1H-indol-5-ylmethyl)amine, elemental analysis was a key part of its structural confirmation, alongside other spectroscopic methods. mdpi.comresearchgate.net For amino-(1-methyl-1H-indol-3-yl)-acetic acid, elemental analysis further validates its purity. vulcanchem.com This technique serves as a fundamental check to ensure the correct elemental composition of the synthesized molecule.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-methyl-N-(pyridin-4-yl)-1H-indole-5-carboxamide |

| (2,3-dihydro-1H-indol-5-ylmethyl)amine |

| 1-ethyl-1H-indol-5-amine |

| amino-(1-methyl-1H-indol-3-yl)-acetic acid |

| (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine |

Computational and Theoretical Investigations of 1 Methyl 1h Indol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties that govern the reactivity and stability of 1-methyl-1H-indol-5-amine.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's electronic transitions and chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily over the electron-rich indole (B1671886) ring system and the amino group, reflecting the electron-donating nature of these moieties. The LUMO, conversely, would be distributed over the aromatic system, ready to accept electron density. This distribution facilitates intramolecular charge transfer (ICT), a process that is fundamental to the molecule's optical and electronic properties. tandfonline.comresearchgate.net In related indole derivatives, the HOMO-LUMO energy gap has been shown to be a critical factor in their biological and electronic activity. tandfonline.com

Table 1: Representative Frontier Molecular Orbital Properties for Indole Derivatives Note: These values are illustrative, based on calculations for structurally similar indole compounds, and serve to represent the expected electronic characteristics of this compound.

| Parameter | Representative Value | Significance |

|---|---|---|

| EHOMO | ~ -5.2 eV | Indicates electron-donating capability |

| ELUMO | ~ -0.8 eV | Indicates electron-accepting capability |

| Energy Gap (ΔE) | ~ 4.4 eV | Correlates with chemical reactivity and stability |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the nature of intermolecular bonds, such as hydrogen bonds. mdpi.comuni-muenchen.de It transforms the complex, delocalized molecular orbitals of a wave function into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures.

The analysis quantifies the stabilization energy, E(2), associated with donor-acceptor interactions between a filled (donor) NBO and an empty (acceptor) NBO. mdpi.com For this compound, significant interactions would include the delocalization of the nitrogen lone pair of the amine group into the π* antibonding orbitals of the indole ring. Furthermore, NBO analysis can model intermolecular hydrogen bonding, for instance, between the amine group (as a donor) and an acceptor atom from a solvent or a protein receptor. mdpi.comuba.ar The magnitude of the E(2) energy provides a quantitative measure of the strength of these interactions. mdpi.com

Table 2: Illustrative NBO Donor-Acceptor Interactions for this compound Note: This table presents potential intramolecular and intermolecular interactions and representative stabilization energies based on analyses of similar functional groups.

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Representative E(2) (kcal/mol) |

|---|---|---|---|

| LP (N) of -NH2 | π* (C-C) of Indole Ring | Intramolecular Hyperconjugation | 5-10 |

| σ (N-H) of -NH2 | LP* (O) of Water | Intermolecular H-Bond | 3-6 |

| LP (O) of Water | σ* (N-H) of -NH2 | Intermolecular H-Bond | 4-8 |

Theoretical calculations can accurately predict spectroscopic parameters, which is invaluable for confirming molecular structures and interpreting experimental data. Using methods like DFT, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts and the infrared (IR) vibrational frequencies. dergipark.org.tropenaccesspub.org

Calculated ¹H and ¹³C NMR chemical shifts for this compound would correspond to specific protons and carbons in the molecule, aiding in the assignment of experimental spectra. mdpi.com Similarly, the theoretical vibrational spectrum can predict the frequencies of key functional group stretches, such as the N-H and C-N vibrations of the amine group and the various C-H and C=C vibrations within the indole ring. uni-greifswald.de These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. openaccesspub.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of this compound, from its preferred shapes to its interactions with complex biological systems.

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and the energy barriers between them. acs.org For this compound, the indole ring system is largely planar and rigid. The main sources of conformational flexibility are the rotation around the C-N bond of the amino substituent and the orientation of the N-methyl group.

By systematically rotating these bonds and calculating the potential energy at each step, a conformational energy landscape can be generated. rsc.org This map reveals the lowest-energy (most stable) conformations and the energy required to transition between them. Such studies are crucial for understanding how the molecule might need to adapt its shape to fit into a protein's binding site. acs.orgrug.nl

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed to study its interactions with protein targets. researchgate.net Docking predicts the preferred binding orientation of the molecule within a protein's active site, providing a binding affinity score that estimates the strength of the interaction.

Following docking, MD simulations can assess the stability of the predicted ligand-protein complex over time. acs.org These simulations track the movements of every atom, providing detailed information on the dynamic interplay, including key hydrogen bonds, hydrophobic interactions, and π-stacking with amino acid residues. nih.gov Studies on related indole derivatives have shown their potential to bind to various targets, such as enzymes and DNA G-quadruplexes, highlighting the importance of specific substitutions on the indole core for directing these interactions. acs.orgacs.org

Table 3: Summary of Ligand-Protein Interaction Studies for Related Indoleamine Compounds Note: This table summarizes findings from published studies on compounds structurally related to this compound to illustrate the application and insights from such computational methods.

| Compound Type | Protein Target | Method | Key Findings | Reference |

|---|---|---|---|---|

| Indole derivatives | FtsZ Protein | MD Simulation | The ligand could maintain the protein in a specific state (T state), which is conducive to its biological function. | acs.org |

| Indole-based hybrids | Acetylcholinesterase (AChE) | Docking & MD | Identified a dual binding site interaction, explaining inhibitory effects. The stability of the complex was confirmed over the simulation time. | researchgate.netacs.org |

| Indole fragments | c-MYC G-quadruplex DNA | Docking & MD | Assessed binding energies and stability of fragments in the binding site, identifying key hydrogen bond formations. |

Conformational Analysis and Energy Landscapes

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property-based descriptors of a set of compounds with their biological activities or physicochemical properties. These models are instrumental in understanding the chemical features essential for a compound's function and in predicting the activity of novel, untested molecules. For this compound and its derivatives, these techniques provide valuable insights into their potential as scaffolds in drug discovery.

2D-QSAR and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA, HQSAR)

Two-dimensional (2D) and three-dimensional (3D) QSAR are powerful tools for elucidating the relationship between molecular structure and biological activity. tandfonline.com 2D-QSAR models use descriptors derived from the 2D representation of a molecule, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) evaluate the steric and electrostatic fields of a molecule in three-dimensional space. nih.gov

Studies on various indole derivatives have successfully employed these methods to build predictive models. For instance, 3D-QSAR studies on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives as PIM2 inhibitors resulted in robust CoMFA and CoMSIA models. nih.govresearchgate.net The CoMFA model yielded a cross-validation coefficient (q²) of 0.68 and a conventional determination coefficient (R²) of 0.91, while the CoMSIA model gave a q² of 0.62 and an R² of 0.90. nih.gov These models were validated externally, confirming their predictive power. nih.gov Similarly, a combined 2D-QSAR and 3D-QSAR/CoMSIA study on indole-alkylamine derivatives as β3 adrenergic agonists identified that steric properties, along with hydrogen-bond donor and acceptor fields, were major contributors to biological activity. mdpi.com

In a study on quinazoline (B50416) derivatives as EGFR inhibitors, the substitution with an N-methyl-1-(pyridin-3-ylmethyl)-1H-indol-5-amine ring at a specific position was analyzed using 3D-QSAR contour maps. frontiersin.org The analysis revealed that steric effects are crucial, with green contours indicating regions where bulky groups would enhance activity and yellow contours suggesting areas where they would be detrimental. frontiersin.org CoMFA and CoMSIA are the most popular 3D-QSAR methods, which analyze molecules for potential modifications to improve specificity, while Hologram QSAR (HQSAR) uses fingerprints to identify substructural features important for biological activity. ijpsonline.com

Table 1: Example of Statistical Results from 3D-QSAR Studies on Indole Derivatives

| Model Type | Compound Series | q² (Cross-validation) | r² (Non-cross-validation) | Key Findings |

|---|---|---|---|---|

| CoMFA | 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines nih.gov | 0.68 | 0.91 | Steric and electrostatic fields are critical for PIM2 inhibitory activity. |

| CoMSIA | 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines nih.gov | 0.62 | 0.90 | Electrostatic, steric, hydrophobic, and H-bond acceptor fields influence activity. |

| CoMFA | 2-((1H-indol-3-yl)thio)acetamide derivatives tandfonline.com | 0.59 | 0.925 | Steric and electrostatic fields are predictive of anti-influenza activity. |

| CoMSIA | 2-((1H-indol-3-yl)thio)acetamide derivatives tandfonline.com | 0.767 | 0.929 | Electrostatic, acceptor, and donor fields provide a reliable predictive model. |

| CoMSIA | Indole-alkylamine β3 adrenergic agonists mdpi.com | 0.626 | - | Steric, hydrogen-bond donor, and acceptor properties are the major contributors to activity. |

Note: This table presents data from studies on various indole derivatives to illustrate the application and outcomes of QSAR methodologies relevant to the this compound scaffold.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the identification of essential 3D arrangements of chemical features (pharmacophores) that a molecule must possess to interact with a specific biological target. These models are then used as 3D queries to search large chemical databases in a process known as virtual screening, aiming to identify novel compounds with potential biological activity. nih.gov This approach combines both structure-based and ligand-based modeling. mdpi.com

For scaffolds related to this compound, pharmacophore modeling has been effectively applied. A study on amino derivatives of indole as isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors developed a four-point pharmacophore model (HHRR) consisting of two hydrophobic groups (H) and two aromatic rings (R). researchgate.net This model provided detailed structural insights into the binding features necessary for potent Icmt inhibition. researchgate.net

Virtual screening campaigns based on pharmacophore models have proven successful in identifying potential inhibitors from large libraries. fortunejournals.com For example, a screening of over 52,000 marine natural products against PD-L1 used a structure-based pharmacophore model, leading to the identification of 12 initial small molecule hits. nih.gov In another study, a pharmacophore model for Janus Kinase (JAK) inhibitors was used to screen a pesticide database, identifying 64 potential candidates. mdpi.com These studies highlight the power of using a validated pharmacophore hypothesis as a 3D query to filter large databases and select promising molecules for further investigation. fortunejournals.com

Table 2: Common Pharmacophoric Features Identified for Indole-Based Compounds

| Feature Type | Description | Example from Research |

|---|---|---|

| Hydrophobic Group (H) | A nonpolar center that can engage in hydrophobic interactions. | Identified as a key feature in Icmt inhibitors. researchgate.net |

| Aromatic Ring (R) | A planar, cyclic, conjugated system. | Two aromatic rings were found to be essential for Icmt inhibitor pharmacophore. researchgate.net |

| Hydrogen Bond Donor (D) | A group capable of donating a hydrogen atom to form a hydrogen bond. | The indole N-H group frequently acts as a hydrogen bond donor. nih.gov |

| Hydrogen Bond Acceptor (A) | An electronegative atom that can accept a hydrogen atom in a hydrogen bond. | Identified in pharmacophore models for various kinase inhibitors. mdpi.comresearchgate.net |

Prediction of Molecular Descriptors (e.g., TPSA, LogP, Rotatable Bonds)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental to QSAR and QSPR studies and are crucial for predicting a compound's pharmacokinetic profile. Key descriptors include the Topological Polar Surface Area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of rotatable bonds.

Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes. It is a useful predictor of oral bioavailability and blood-brain barrier (BBB) penetration. researchgate.netmdpi.com Generally, a TPSA value below 140 Ų is associated with good intestinal absorption. researchgate.net

LogP is a measure of a compound's lipophilicity or hydrophobicity. It influences solubility, membrane permeability, and metabolic stability. The Pfizer rule suggests that compounds with LogP values over 3 and TPSA under 75 Ų are more likely to exhibit toxicity. chemmethod.com

Rotatable Bonds influence conformational flexibility, which in turn affects binding affinity and bioavailability.

For this compound, these descriptors can be computationally predicted to assess its drug-like properties.

Table 3: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂ synquestlabs.com | Defines the elemental composition. |

| Molecular Weight | 146.19 g/mol synquestlabs.com | Adheres to Lipinski's rule of five (<500 Da). mdpi.com |

| Topological Polar Surface Area (TPSA) | 30.95 Ų ambeed.com | Suggests excellent intestinal absorption and strong blood-brain barrier penetration (<60 Ų). researchgate.net |

| LogP (Consensus) | 1.54 ambeed.com | Indicates balanced lipophilicity, favorable for drug-likeness. |

| Number of Rotatable Bonds | 1 ambeed.com | Low number suggests good conformational stability. |

| Hydrogen Bond Donors | 1 ambeed.com | Complies with Lipinski's rule (<5). |

| Hydrogen Bond Acceptors | 1 ambeed.com | Complies with Lipinski's rule (<10). |

Note: Values are computationally predicted and sourced from studies on 1-methyl-1H-indol-2-yl-methanamine, a structurally similar isomer, as a representative example. ambeed.com

In Silico ADMET Prediction for Pharmaceutical Relevance

The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery. tandfonline.com These computational models allow for the early assessment of a compound's potential pharmacokinetic and safety profile, reducing the likelihood of late-stage failures. Various online tools and software packages are used to calculate these properties for novel compounds. chemmethod.comscielo.brudhtu.edu.ua

For indole derivatives, including those related to this compound, in silico ADMET studies have been widely reported. scielo.brpensoft.net Studies on diverse indole-thiosemicarbazone compounds showed they generally possess good oral bioavailability and low cytotoxicity against normal cells. scielo.brresearchgate.net Computational analysis of sulfonyl-derived indoles indicated good intestinal absorption and low penetration of the blood-brain barrier, suggesting suitability for oral administration with minimal central nervous system side effects. udhtu.edu.ua Furthermore, these compounds were predicted not to inhibit key cytochrome P450 (CYP) enzymes, which is a favorable metabolic property. udhtu.edu.ua

Table 4: Summary of Predicted ADMET Properties for Indole Scaffolds

| ADMET Property | Prediction for Indole Derivatives | Pharmaceutical Relevance |

|---|---|---|

| Human Intestinal Absorption (HIA) | Generally predicted to be high. udhtu.edu.uapensoft.net | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Variable; can be low for certain derivatives. udhtu.edu.ua | Low penetration is desirable for peripherally acting drugs to avoid CNS side effects. |

| Caco-2 Permeability | Often predicted to be permeable. mdpi.com | Suggests good absorption across the intestinal epithelial barrier. |

| Cytochrome P450 (CYP) Inhibition | Many derivatives are predicted to be non-inhibitors of major CYP isozymes (e.g., CYP2D6, CYP3A4). udhtu.edu.ua | Low potential for drug-drug interactions. |

| Hepatotoxicity | Predictions vary; some indole series show no predicted liver toxicity. pensoft.net | Crucial for drug safety; avoidance of liver damage is a key goal. |

| Mutagenicity (Ames Test) | Often predicted to be non-mutagenic. udhtu.edu.ua | Indicates a lower risk of causing genetic mutations. |

Note: This table summarizes general findings from in silico ADMET studies on various indole derivatives, providing a likely profile for compounds based on the this compound scaffold.

Medicinal Chemistry and Biological Activity of 1 Methyl 1h Indol 5 Amine and Its Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of 1-methyl-1H-indol-5-amine, these studies have been crucial in identifying key structural motifs and substitution patterns that govern their efficacy as enzyme inhibitors.

Influence of Substitution Patterns on Biological Efficacy

The biological activity of indole (B1671886) derivatives is highly sensitive to the nature and position of substituents on the indole ring system. vulcanchem.com Research has shown that modifications at various positions, including the N-1, C-3, and C-5 positions, can significantly alter the potency and selectivity of these compounds. vulcanchem.comd-nb.info

For instance, in the context of developing G-quadruplex binders, a series of 5-nitroindole (B16589) derivatives were synthesized. d-nb.info The synthesis of the core scaffold, this compound, was achieved through the Pd/C-catalyzed hydrogenation of 1-methyl-5-nitro-1H-indole. d-nb.info Further modifications, such as the introduction of a pyrrolidine-substituted 5-nitroindole scaffold, were explored to enhance binding to the c-Myc promoter G-quadruplex. d-nb.info

In the development of Monoamine Oxidase B (MAO-B) inhibitors, the substitution on the indole nitrogen and the nature of the group attached to the 5-amino position are critical. Studies on related indole-5-carboxamides revealed that N-alkylation can affect membrane permeability and protein binding. vulcanchem.com For example, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, a compound structurally related to indole derivatives, showed subnanomolar potency against human MAO-B. acs.org The presence of dichlorophenyl and methyl groups were key to its high activity. acs.org Similarly, introducing a 3-fluorobenzoyl group at the N-1 position of an indol-5-yl pyrazine-2-carboxamide derivative resulted in a potent and selective MAO-B inhibitor. researchgate.net

Modifications at other positions of the heterocyclic ring have also been investigated. For anti-malarial pyrimidine (B1678525) derivatives, modifying the heterocycle at the R1 position from a 1H-indazole-5-amine to a 1H-indazole-6-amine was assessed to understand its impact on activity. nih.gov Introducing electron-withdrawing groups, such as chloro (Cl) or nitro (NO₂), at position 5 of the indole ring has been suggested as a strategy to enhance electronic effects and potentially biological activity. vulcanchem.com

Pharmacophore Development and Optimization

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. researchgate.net For indole-based inhibitors, these models typically include features like hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. researchgate.netresearchgate.net

In the development of PIM kinase inhibitors based on a 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine scaffold, computational techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking have been employed to define the pharmacophore. researchgate.netnih.gov These studies help identify the key structural features necessary for potent PIM2 kinase inhibition. nih.gov The indole moiety itself often serves as a crucial pharmacophoric element, capable of forming key interactions within the target protein's binding site. jetir.orgnih.gov

Pharmacophore models for antibacterial indole derivatives have been developed that highlight the importance of specific arrangements of hydrophobic atoms, aromatic rings, and hydrogen bond acceptors. researchgate.net For example, one model identified four hydrophobic atoms, two aromatic rings, and five hydrogen bond acceptors as key features. researchgate.net Such models are valuable tools for the virtual screening of compound libraries and for guiding the rational design of new, more potent derivatives. researchgate.net

Mechanisms of Biological Action and Pharmacological Targets

Derivatives of this compound have been investigated for their ability to interact with and modulate the activity of specific enzymes, demonstrating their potential as targeted therapeutic agents. The primary mechanisms involve the inhibition of key enzyme systems implicated in various diseases.

Inhibition of Enzyme Systems

Monoamine Oxidase B (MAO-B) is a crucial enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576). Its inhibition is a key therapeutic strategy for neurodegenerative disorders. Several indole derivatives have been identified as potent and selective MAO-B inhibitors. acs.orgresearchgate.net

Indole-5-carboxamides, for example, have emerged as a class of highly potent, selective, and reversible MAO-B inhibitors. acs.org Kinetic studies and computational docking have provided insights into their binding mechanism, suggesting they interact competitively with the enzyme's active site. acs.org A notable derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e), demonstrated a competitive mode of inhibition with an inhibition constant (Ki) of 94.52 nM for human MAO-B. researchgate.net This compound exhibited greater selectivity for MAO-B over MAO-A, a desirable trait for reducing potential side effects. researchgate.net

Another line of research has focused on creating hybrid molecules that combine the pharmacophore of an indole-based MAO inhibitor with that of another active compound. For instance, a hybrid of donepezil (B133215) and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine was designed as a multi-target agent that inhibits both cholinesterases and monoamine oxidases. acs.org The most promising hybrid from this series was a potent inhibitor of both MAO-A (IC₅₀ = 5.2 nM) and MAO-B (IC₅₀ = 43 nM). acs.org

The following table summarizes the MAO-B inhibitory activity of selected indole derivatives.

| Compound Name | Target | IC₅₀ Value | Selectivity Index (SI) vs MAO-A | Reference |

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (53) | hMAO-B | 0.227 nM | >5700 | acs.org |

| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide (30) | hMAO-B | 1.59 nM | >6000 | acs.org |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | MAO-B | 0.78 µM | >120 | researchgate.net |

| N-(1-benzoyl-1H-indol-5-yl)pyrazine-2-carboxamide (4b) | MAO-B | 1.65 µM | >60 | researchgate.net |

| Donepezil/N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine Hybrid (5) | MAO-B | 43 nM | - | acs.org |

hMAO-B refers to human Monoamine Oxidase B.

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM2, are serine/threonine kinases that play a significant role in cell survival, proliferation, and oncogenic signaling. researchgate.netnih.gov Overexpression of PIM2 has been linked to various cancers, making it an attractive target for chemotherapy. nih.govecronicon.net

Derivatives based on a 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine scaffold have been identified as potent PIM kinase inhibitors. researchgate.netecronicon.net Computational studies, including 3D-QSAR and molecular docking, have been instrumental in understanding the SAR of this series and in designing new derivatives with enhanced PIM2 inhibitory activity. researchgate.netnih.gov These studies aim to identify the key structural features that allow these compounds to bind effectively to the ATP-binding pocket of the PIM2 kinase. nih.govnih.gov

The development of pan-PIM inhibitors, which target all three PIM isoforms (PIM1, PIM2, and PIM3), is an active area of research, as the isoforms can have redundant functions. nih.gov While many first-generation inhibitors were selective for PIM1, there is growing interest in developing compounds with broad activity against all PIM kinases. nih.gov

The table below presents data on PIM kinase inhibition by representative indole-related compounds.

| Compound Scaffold | Target | IC₅₀ Value | Reference |

| 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amines | PIM2 | - | researchgate.net, nih.gov |

| 7-azaindole (B17877) derivative (2) | PIM1 | Potent | nih.gov |

| 2-azaindole (indazole) derivative (1) | PIM1 | Potent | nih.gov |

| Chlorinated 7-azaindole derivative (9) | PIM2 | 140 nM | nih.gov |

| Chlorinated 7-azaindole derivative (14) | PIM2 | 140 nM | nih.gov |

Note: Specific IC₅₀ values for the 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amines series were part of a broader study focused on QSAR modeling rather than individual compound reporting in the cited abstracts. researchgate.netnih.gov

Enoyl-[acyl-carrier-protein] Reductase Inhibition

Modulation of Receptor Systems

Indole-based compounds are known to interact with various neurotransmitter systems. The indole nucleus is a core component of the neurotransmitter serotonin (B10506). nih.gov Derivatives of this compound have been investigated for their ability to bind to and modulate neurotransmitter receptors, particularly serotonin (5-HT) receptors. vulcanchem.com For example, certain indole derivatives show an affinity for the 5-HT₂A receptor. vulcanchem.com

In addition to the serotonergic system, indole-2-carboxamide derivatives have been identified as allosteric modulators of the cannabinoid type 1 (CB1) receptor. acs.org One such prototypical modulator, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, was found to enhance the binding of agonists to the CB1 receptor. acs.org Structure-activity relationship studies revealed that modifications to the indole scaffold, such as substitutions at the C5-position, are crucial for their allosteric modulation of the CB1 receptor. acs.org

Table 3: Receptor Binding Affinity of Indole Derivatives A table detailing the binding affinities of specific indole derivatives to neurotransmitter receptors.

| Compound | Target Receptor | Binding Affinity (Kᵢ) |

|---|---|---|

| F-98214-TA | SERT | 1.9 nM |

| F-98214-TA | NET | 13.5 nM |

| (S)-4-(3,4-dichlorophenyl)-4-(1H-indol-4-yl)-N-methylbutan-1-amine | DAT | 3.83 nM |

| (S)-4-(3,4-dichlorophenyl)-4-(1H-indol-4-yl)-N-methylbutan-1-amine | SERT | 0.815 nM |

Derivatives of this compound have been developed as potent inhibitors of monoamine reuptake transporters, which are key targets in the treatment of depression and other neurological disorders. wikipedia.org A novel series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols was discovered to be effective monoamine reuptake inhibitors. drugbank.com

Chiral resolution of these compounds revealed that the (2R,3S)-isomer is a potent inhibitor of the norepinephrine (B1679862) transporter (NET), with an IC₅₀ value of 28 nM. drugbank.com This isomer also demonstrated 13-fold selectivity over the serotonin transporter (SERT). drugbank.com Further structure-activity relationship studies aimed to improve both potency for NET and selectivity over SERT. This led to the discovery of a derivative that inhibited NET with an IC₅₀ value of 4 nM and exhibited 86-fold selectivity over SERT. ebi.ac.uk Another related compound, 5-(2-Aminopropyl)indole (5-IT), was also identified as a highly potent inhibitor of NET, as well as the dopamine and serotonin transporters. researchgate.net

Table 4: Monoamine Transporter Inhibition by Indole Derivatives A table summarizing the inhibitory concentrations (IC₅₀) of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol derivatives against monoamine transporters.

| Compound | Target Transporter | IC₅₀ (nM) | Selectivity (over SERT) |

|---|---|---|---|

| (2R,3S)-1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol | NET | 28 | 13-fold |

| Compound 20 (derivative) | NET | 4 | 86-fold |

Neurotransmitter Receptor Binding and Modulation

Interference with Cellular Processes

Microtubules, which are polymers of α- and β-tubulin, are essential for cell division and maintaining cell shape, making them a key target for anticancer drugs. Derivatives of this compound have been extensively studied as inhibitors of tubulin polymerization, often designed as analogues of combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin inhibitor. nih.govrsc.org